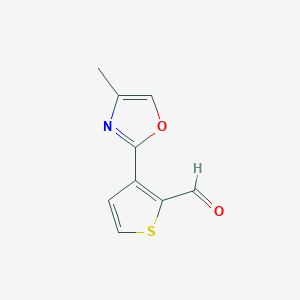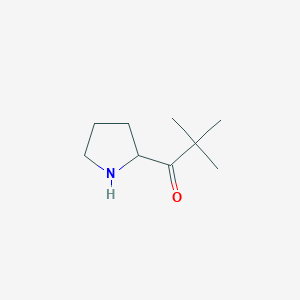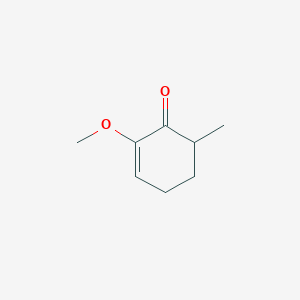
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both oxazole and thiophene rings.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a 1,4-dicarbonyl compound and phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
Oxidation: 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
作用機序
The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole and thiophene rings may facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
Similar Compounds
- 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid
- 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol
- 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-amine
Uniqueness
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both oxazole and thiophene rings, which confer distinct electronic and steric properties.
特性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
3-(4-methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-6-5-12-9(10-6)7-2-3-13-8(7)4-11/h2-5H,1H3 |
InChIキー |
BBVNHRIKMSZTSF-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=N1)C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13208567.png)



![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)



![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)



![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)
